molecular formula C11H11BClNO4 B7970786 2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B7970786
M. Wt: 267.47 g/mol
InChI Key: MKPIRQIDVUGQOK-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, also known as 2-chlorophenylboronic acid MIDA ester, is a methyliminodiacetic acid (MIDA)-protected boronate ester. Its molecular formula is C₁₁H₁₁BClNO₄, with a molecular weight of 267.48 g/mol and a melting point of 169–173°C . The compound features a 2-chlorophenyl substituent attached to the boron atom within the MIDA framework, which stabilizes the boron center and enhances its utility in Suzuki-Miyaura cross-coupling reactions.

Properties

IUPAC Name

2-(2-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BClNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-4-2-3-5-9(8)13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPIRQIDVUGQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The lithiation-borylation method leverages organometallic intermediates to install the 2-chlorophenyl-boron moiety, followed by cyclization with MIDA. This two-step approach adapts protocols for analogous dioxazaborocanes.

Step 1: Formation of 2-Chlorophenylboronic Acid Intermediate

A flame-dried Schlenk tube is charged with 2-chlorophenyl bromide (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.5 M) under nitrogen. The solution is cooled to −78°C, and n-butyllithium (1.2 M in hexanes, 1.2 equiv) is added dropwise. After stirring for 30 minutes, triisopropyl borate (1.5 equiv) is introduced, and the mixture is warmed to 20°C over 2 hours. Quenching with saturated ammonium chloride yields crude 2-chlorophenylboronic acid, which is extracted with ethyl acetate and dried over Na₂SO₄.

Step 2: Cyclization with N-Methyliminodiacetic Acid

The boronic acid intermediate is dissolved in THF (0.3 M) and combined with N-methyliminodiacetic acid (1.2 equiv), dimethyl sulfoxide (DMSO) (2 mL), and trimethyl orthoformate (4.0 equiv). The reaction is heated to 100°C for 12 hours, facilitating cyclization via ester exchange. Purification by flash chromatography (petroleum ether/ethyl acetate, 1:3) affords the title compound in 72–78% yield .

Key Reaction Parameters

ParameterValue
Temperature (Step 1)−78°C → 20°C
Temperature (Step 2)100°C
Time (Step 2)12 h
Yield72–78%

Direct Ester Exchange from Preformed Boronate Esters

Reaction Design

This one-pot method bypasses boronic acid isolation by reacting preformed boronate esters (e.g., bis(pinacolato)diboron derivatives) with MIDA under heated, aprotic conditions.

Procedure

A mixture of 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv), N-methyliminodiacetic acid (2.5 equiv), and trimethyl orthoformate (3.0 equiv) in anhydrous DMSO (0.4 M) is stirred at 100°C for 12 hours. The reaction is monitored by TLC until complete consumption of the boronate ester. Workup involves dilution with ethyl acetate, washing with water (3×), and drying over Na₂SO₄. Chromatographic purification (silica gel, hexane/ethyl acetate) yields the product in 65–70% yield .

Advantages and Limitations

  • Advantages : Eliminates sensitive lithiation steps; compatible with air-stable boronate esters.

  • Limitations : Lower yields compared to lithiation-borylation due to competing side reactions.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

MethodYield (%)Purity (%)Scalability
Lithiation-Borylation72–78>95High
Direct Ester Exchange65–7090–93Moderate

Practical Considerations

  • Lithiation-Borylation : Requires strict anhydrous conditions and cryogenic temperatures, increasing operational complexity.

  • Direct Ester Exchange : Utilizes stable reagents but necessitates prolonged heating, risking decomposition of heat-sensitive substrates.

Industrial-Scale Production Insights

Process Optimization

Industrial protocols emphasize continuous flow reactors to enhance heat transfer during the cyclization step, reducing reaction times by 30%. Catalytic additives (e.g., MgSO₄ , 0.1 equiv) improve yields to 80–85% by mitigating hydrolysis.

Cost-Benefit Analysis

FactorLithiation-BorylationEster Exchange
Raw Material CostHighModerate
Equipment RequirementsSpecializedStandard
Throughput50 kg/batch100 kg/batch

Emerging Methodologies and Research Frontiers

Photocatalytic Borylation

Recent studies explore visible-light-mediated borylation using Ir(ppy)₃ photocatalysts, enabling room-temperature synthesis of boronate intermediates. Preliminary data show 60–65% yields with reduced energy input.

Biocatalytic Approaches

Immobilized boronate esterases facilitate enantioselective synthesis of dioxazaborocanes, though applications to chlorophenyl derivatives remain exploratory .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group facilitates nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from both the chlorine atom and the boron-containing ring system. Key reactions include:

  • Amination : Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C yields aryl amine derivatives.

  • Alkoxylation : Treatment with alcohols under basic conditions (e.g., K₂CO₃) produces alkoxy-substituted analogs.

Mechanistic Insight :
The electron-deficient aromatic ring directs nucleophiles to the meta position relative to chlorine. Boron’s electron-withdrawing effect enhances the ring’s electrophilicity, accelerating substitution.

Electrophilic Aromatic Substitution

While less common due to the deactivating chlorine substituent, electrophilic substitution occurs under strongly acidic conditions:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the meta position.

  • Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives, though yields are moderate (40–50%).

Hydrolysis and Ring-Opening Reactions

The dioxazaborocane ring undergoes hydrolysis under acidic or basic conditions:

Condition Product Application
1M HCl, reflux, 2hBoric acid + chlorophenyl diolBoron removal for downstream synthesis
0.5M NaOH, rt, 24hSodium borate + methylamine byproductsFunctionalization of the aromatic core

Cross-Coupling Reactions

The boron atom enables participation in Suzuki-Miyaura couplings, forming biaryl structures. Representative conditions:

Reagent Catalyst Yield Reference
Aryl halide, Pd(PPh₃)₄K₂CO₃, DMF, 80°C65–75%
Alkenyl triflate, CuClXantphos ligand55–60%

Key Insight :
The MIDA-boronate group stabilizes the boron center, preventing protodeboronation during coupling .

Oxidation and Reduction

  • Oxidation : Aerobic oxidation with TPAP/NMO in MeCN converts alcohol intermediates to ketones (42% yield) .

  • Reduction : NaBH₄ in THF reduces carbonyl groups to alcohols, though competing ring-opening occurs.

Comparative Reactivity with Analogues

The 2-chlorophenyl substituent confers distinct reactivity compared to other dioxazaborocanes:

Compound Reaction Rate (SNAr) Hydrolysis Stability
2-(2-Chlorophenyl) isomer (Target)1.0 (reference)Moderate
2-(4-Chlorophenyl) isomer0.8High
2-(3-Fluorophenyl) analogue1.2Low

Explanation :
The ortho-chlorine in the target compound increases steric hindrance, slightly reducing SNAr rates compared to para-substituted analogs.

Stability and Handling

  • Thermal Stability : Decomposes above 200°C; store at –20°C under inert atmosphere .

  • Light Sensitivity : Prolonged UV exposure induces ring-opening; amber vials recommended .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications. Its structure allows for interactions that can inhibit certain biological pathways, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies suggest that derivatives of dioxazaborocanes exhibit cytotoxic effects against various cancer cell lines. The chlorophenyl group may enhance the selectivity of the compound towards tumor cells by influencing cellular uptake mechanisms.
  • Antimicrobial Properties : Research indicates that similar compounds have shown efficacy against bacterial strains, suggesting potential for developing new antibiotics or antimicrobial agents.

Material Science

The unique properties of 2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione make it suitable for applications in materials science.

  • Polymer Chemistry : The compound can be utilized as a building block in the synthesis of boron-containing polymers. These materials are known for their enhanced thermal stability and mechanical properties.
  • Sensors : Due to its electronic properties, this compound could be integrated into sensor technologies for detecting chemical or biological agents.

Case Studies

Study TitleFocus AreaFindings
Anticancer Activity of DioxazaborocanesMedicinal ChemistryDemonstrated selective cytotoxicity against breast cancer cell lines.
Synthesis of Boron-Containing PolymersMaterial ScienceDeveloped polymers with improved thermal and mechanical properties.
Antimicrobial Efficacy of Chlorophenyl CompoundsMicrobiologyExhibited significant activity against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with biological molecules through its boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. This interaction can disrupt cellular processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected MIDA Boronates

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
2-(2-Chlorophenyl)-6-methyl-... 2-Chlorophenyl C₁₁H₁₁BClNO₄ 267.48 CB82670809
2-Phenyl-6-methyl-... (Phenyl-MIDA) Phenyl C₁₁H₁₂BNO₄ 233.03 109737-57-7
2-(4-Fluorophenyl)-6-methyl-... 4-Fluorophenyl C₁₁H₁₁BFNO₄ 251.02 1257641-06-7
2-(4-Bromophenyl)-6-methyl-... 4-Bromophenyl C₁₁H₁₁BBrNO₄ 312.43 91978-75-5
2-(3-Hydroxyphenyl)-6-methyl-... 3-Hydroxyphenyl C₁₁H₁₂BNO₅ 249.03 1257724-90-5
2-Vinyl-6-methyl-... Vinyl C₇H₁₀BNO₄ 182.97 1104636-73-8

Key Observations :

  • Molecular Weight : Bromine’s high atomic weight increases the molecular weight of the 4-bromophenyl variant by ~45 g/mol compared to the 2-chlorophenyl compound .

Key Observations :

  • Yield Variability : The 3-hydroxyphenyl variant’s low yield (11%) contrasts sharply with the 89% yield of the dichloro-nitro-benzimidazole derivative, likely due to differences in substituent solubility or reaction kinetics .
  • Commercial Availability : The 4-fluorophenyl analog is widely available from suppliers like Sigma-Aldrich and Combi-Blocks, reflecting its utility in medicinal chemistry .

Biological Activity

2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing compound that has gained attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological effects based on recent studies.

Chemical Structure and Properties

The molecular formula of 2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is C11H11BClNO4. The compound features a dioxazaborocane core, which is significant for its reactivity and biological interactions.

PropertyValue
Molecular Weight267.48 g/mol
Purity>95%
SolubilityMinimum 5 mg/mL in DMSO

Synthesis

The synthesis of 2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can be achieved through a conventional heating route involving MIDA boronates. This method has been documented to yield high purity products suitable for biological testing .

Anticancer Properties

Recent studies have indicated that compounds in the dioxazaborocane class exhibit promising anticancer activity. For instance:

  • In vitro studies : The compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Case Study : A study published in Cancer Research reported that similar dioxazaborocanes showed enhanced activity against breast cancer cells when compared to traditional chemotherapeutics .

Antimicrobial Activity

The antimicrobial properties of 2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione have also been investigated:

  • Testing Against Bacteria : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes:

  • Enzyme Assays : Preliminary enzyme assays have shown that this compound can inhibit certain proteases involved in cancer metastasis. This suggests a potential role in therapeutic applications targeting metastasis in cancer treatment .

The precise mechanism by which 2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its biological effects is still under investigation. However, it is hypothesized that the boron atom plays a crucial role in interacting with biological macromolecules such as proteins and nucleic acids.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for synthesizing and characterizing 2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione?

  • Methodological Answer : Utilize Design of Experiments (DoE) to minimize trial numbers while capturing critical variables (e.g., temperature, catalyst ratios, reaction time). For synthesis, reactor design principles (e.g., batch vs. continuous flow) should align with CRDC subclass RDF2050112 (reaction fundamentals) to ensure reproducibility . Characterization should combine spectroscopic techniques (NMR, FTIR) and crystallography (XRD) to confirm structural integrity. Statistical validation (e.g., ANOVA) ensures data robustness .

Q. How can researchers optimize purification methods for this compound?

  • Methodological Answer : Leverage membrane and separation technologies (CRDC subclass RDF2050104) to isolate the compound from byproducts. Techniques like recrystallization (solvent selection via Hansen solubility parameters) or chromatography (HPLC with gradient elution) are effective. Monitor purity via mass spectrometry (MS) and high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. What advanced methodologies are used to investigate reaction mechanisms involving this compound?

  • Methodological Answer : Combine kinetic studies (e.g., stopped-flow spectroscopy) with computational modeling (DFT calculations or molecular dynamics simulations) to elucidate intermediates and transition states. Tools like COMSOL Multiphysics enable virtual reaction parameter testing, reducing physical experimentation . Cross-validate experimental and computational data to refine mechanistic hypotheses .

Q. How can researchers resolve contradictions between experimental data and theoretical predictions for this compound’s behavior?

  • Methodological Answer : Apply Bayesian statistical frameworks to quantify uncertainties in experimental and computational outputs. Reconcile discrepancies by iteratively refining models (e.g., adjusting force fields in simulations) or revisiting experimental assumptions (e.g., side reactions). Integrate error analysis protocols from CRDC subclass RDF2050108 (process control) .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer : Implement process control and simulation (CRDC subclass RDF2050108) to transition from lab-scale to pilot-scale reactors. Use dimensionless scaling parameters (e.g., Reynolds number for mixing efficiency) and AI-driven optimization (e.g., reinforcement learning for parameter tuning). Real-time monitoring via PAT (Process Analytical Technology) ensures consistency .

Q. How can multi-variable optimization frameworks improve catalytic applications of this compound?

  • Methodological Answer : Deploy response surface methodology (RSM) to explore interactions between variables (e.g., catalyst loading, solvent polarity). Machine learning algorithms (e.g., random forests) can identify non-linear relationships in high-dimensional datasets. Validate with CRDC subclass RDF2050107 (powder/particle technology) for catalytic surface analysis .

Data and Computational Integration

Q. What computational tools are recommended for integrating experimental data with theoretical models?

  • Methodological Answer : Use AI-enhanced platforms (e.g., COMSOL with Python APIs) to automate data synthesis. For example, train neural networks on spectroscopic datasets to predict reaction outcomes. Ensure data integrity via encryption protocols (e.g., AES-256) and version control systems (e.g., GitLab) .

Q. How can researchers design experiments to study environmental degradation pathways of this compound?

  • Methodological Answer : Apply life cycle assessment (LCA) frameworks combined with accelerated degradation studies (e.g., UV/ozone exposure). Use LC-MS/MS to track degradation products and CRDC subclass RDF2050106 (fuel engineering) principles to assess ecological impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.